

Spectroscopic Data for 2,6-Dibromo-3,5-dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromo-3,5-dimethylpyridine

Cat. No.: B170518

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for the compound **2,6-Dibromo-3,5-dimethylpyridine**. Due to a lack of publicly available experimental spectra for this specific molecule, this document outlines general experimental protocols for obtaining such data and presents spectroscopic data for the closely related compound, 2,6-dibromopyridine, as a reference.

Spectroscopic Data Summary

Direct experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2,6-Dibromo-3,5-dimethylpyridine** is not readily available in the public domain. Structural characterization has been reported through X-ray crystallography.[\[1\]](#)[\[2\]](#)

To provide a relevant spectroscopic context, the data for the parent compound, 2,6-dibromopyridine, is presented below. Researchers can expect the spectra of **2,6-Dibromo-3,5-dimethylpyridine** to exhibit additional signals corresponding to the two methyl groups. Specifically, the ¹H NMR spectrum would show a singlet for the methyl protons, and the ¹³C NMR spectrum would display an additional signal for the methyl carbons. The aromatic proton signal would likely be a singlet as well, due to the symmetrical substitution pattern.

Table 1: Spectroscopic Data for 2,6-Dibromopyridine (Reference Compound)

Spectroscopic Technique	Observed Signals/Properties
¹ H NMR	Data not explicitly detailed in search results.
¹³ C NMR	Data not explicitly detailed in search results.
Infrared (IR) Spectroscopy	Data not explicitly detailed in search results.
Mass Spectrometry (MS)	Molecular Weight: 236.89 g/mol [3] [4]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for organic compounds like **2,6-Dibromo-3,5-dimethylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified solid **2,6-Dibromo-3,5-dimethylpyridine** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be around 10%.[\[5\]](#)
- Internal Standard: Add a small amount of a reference compound, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.[\[5\]](#)
- Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.

Infrared (IR) Spectroscopy

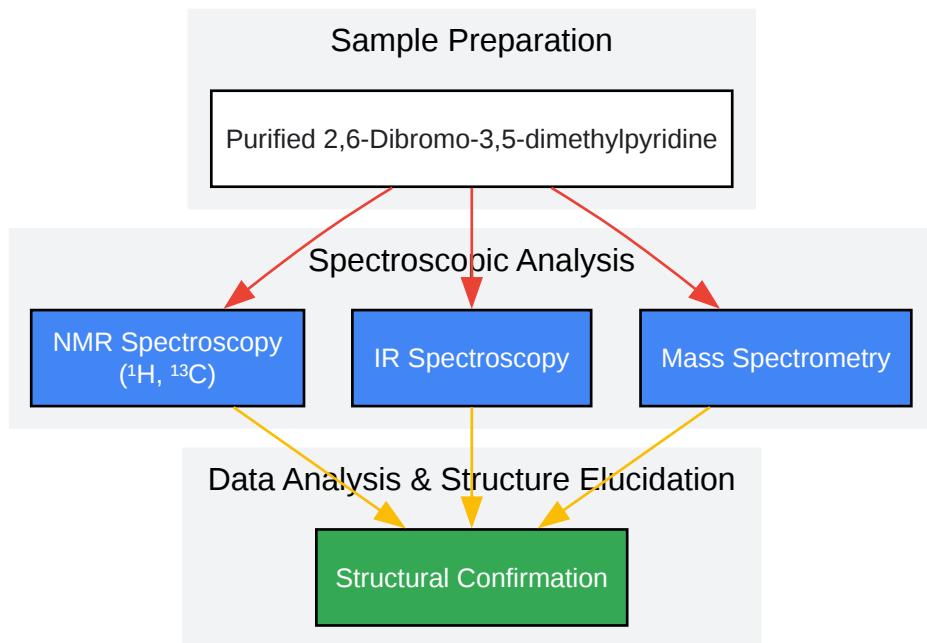
Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[6]
- Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
- Analysis: Identify the characteristic absorption bands corresponding to different bond vibrations (e.g., C-H, C=C, C-N, C-Br) to confirm the presence of expected functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).[7] The concentration is typically in the range of 10-100 micrograms per mL.[7]
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Impact (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection and Analysis: The detector records the abundance of each ion. The resulting mass spectrum will show the molecular ion peak (M^+), which corresponds to the molecular weight of the compound, and various fragment ion peaks that can provide structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **2,6-Dibromo-3,5-dimethylpyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-Dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine - ePrints Soton [eprints.soton.ac.uk]
- 3. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dibromopyridine 98 626-05-1 [sigmaaldrich.com]

- 5. web.mit.edu [web.mit.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Data for 2,6-Dibromo-3,5-dimethylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170518#spectroscopic-data-for-2-6-dibromo-3-5-dimethylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com